molecular formula C19H15Br3N2O4 B1474375 Aspidostomide D CAS No. 1610046-63-3

Aspidostomide D

Cat. No.: B1474375
CAS No.: 1610046-63-3
M. Wt: 575 g/mol
InChI Key: VOUXYSZYQVOHIU-UHFFFAOYSA-N
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Description

Aspidostomide D is a natural product isolated from bryozoans, specifically from the species Aspidostoma giganteum It is a bromopyrrole alkaloid known for its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aspidostomide D involves a multi-step process starting from 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid. The key steps include intramolecular cyclization, dehydration, oxidation, and a Lewis acid-mediated regioselective epoxide ring opening. The overall yield of this synthetic route is approximately 36.3% .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Aspidostomide D undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the bromine atoms present in the structure.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the removal of bromine atoms.

Scientific Research Applications

Aspidostomide D has several scientific research applications, including:

Mechanism of Action

The mechanism of action of aspidostomide D involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific molecular pathways involved in maintaining cell membrane structure and function. Further research is needed to fully elucidate the detailed molecular targets and pathways involved.

Comparison with Similar Compounds

Aspidostomide D is part of a family of bromopyrrole alkaloids, which include compounds such as aspidostomide B and aspidostomide C. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific bromination pattern and its potent antimicrobial properties .

List of Similar Compounds

This compound stands out among these compounds due to its specific chemical structure and the efficiency of its synthetic route.

Properties

IUPAC Name

4,5-dibromo-N-[2-(3-bromo-4-methoxyphenyl)-1-methoxy-2-oxoethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br3N2O4/c1-27-15-6-3-9(7-12(15)21)17(25)19(28-2)24-18(26)14-8-10-13(23-14)5-4-11(20)16(10)22/h3-8,19,23H,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUXYSZYQVOHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(NC(=O)C2=CC3=C(N2)C=CC(=C3Br)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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